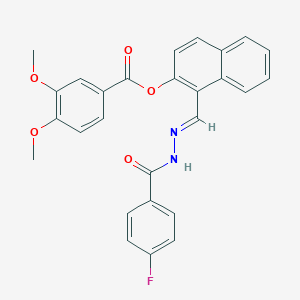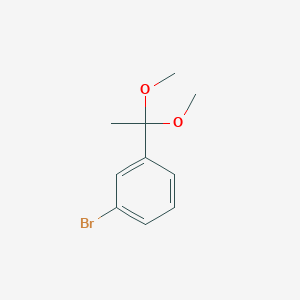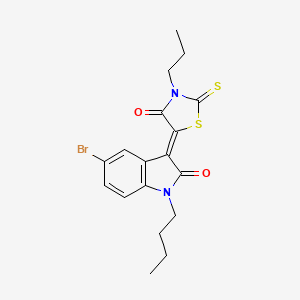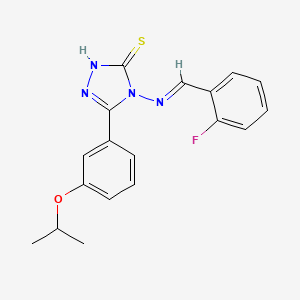![molecular formula C22H27N5OS B12026935 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026935.png)
4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(E)-[4-(Diéthylamino)phényl]méthylidène}amino)-5-(3-isopropoxyphényl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe qui appartient à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-({(E)-[4-(Diéthylamino)phényl]méthylidène}amino)-5-(3-isopropoxyphényl)-4H-1,2,4-triazole-3-thiol implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du groupe diéthylamino : Cette étape implique la réaction de l'intermédiaire triazole avec la diéthylamine dans des conditions contrôlées.
Fixation du groupe isopropoxyphényle :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, le contrôle de la température et de la pression, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe thiol, conduisant à la formation de disulfures.
Réduction : Les réactions de réduction peuvent cibler le groupe imine, le convertissant en amine.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans diverses conditions.
Principaux produits
Oxydation : Disulfures et sulfoxydes.
Réduction : Amines.
Substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un élément précieux en chimie organique synthétique.
Biologie
En recherche biologique, les dérivés du triazole sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques, agents antimicrobiens et composés anticancéreux. Ce composé spécifique peut présenter des propriétés similaires, ce qui en fait un sujet d'intérêt pour la découverte de médicaments.
Médecine
Les applications médicinales potentielles du composé incluent son utilisation comme composé de tête dans le développement de nouveaux produits pharmaceutiques. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour des investigations plus approfondies en recherche thérapeutique.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 4-({(E)-[4-(Diéthylamino)phényl]méthylidène}amino)-5-(3-isopropoxyphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar properties, making it a subject of interest in drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-({(E)-[4-(Diméthylamino)phényl]méthylidène}amino)-5-(3-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(Diéthylamino)phényl]méthylidène}amino)-5-(3-éthoxyphényl)-4H-1,2,4-triazole-3-thiol
Unicité
L'unicité du 4-({(E)-[4-(Diéthylamino)phényl]méthylidène}amino)-5-(3-isopropoxyphényl)-4H-1,2,4-triazole-3-thiol réside dans ses substituants spécifiques, qui peuvent influencer sa réactivité chimique et son activité biologique. La présence des groupes diéthylamino et isopropoxyphényle peut améliorer sa solubilité, sa stabilité et sa capacité à interagir avec des cibles biologiques par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C22H27N5OS |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H27N5OS/c1-5-26(6-2)19-12-10-17(11-13-19)15-23-27-21(24-25-22(27)29)18-8-7-9-20(14-18)28-16(3)4/h7-16H,5-6H2,1-4H3,(H,25,29)/b23-15+ |
Clé InChI |
XQRSZUOSRBDJFL-HZHRSRAPSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12026861.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)



![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)

![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12026911.png)
![[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B12026913.png)



![methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12026926.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026930.png)
